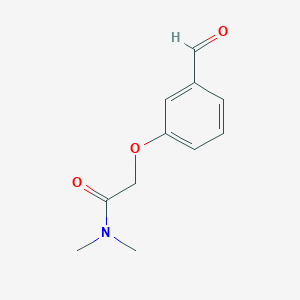

2-(3-formylphenoxy)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(3-formylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-5-3-4-9(6-10)7-13/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRCTHCVTAQUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 3-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: 2-(3-carboxyphenoxy)-N,N-dimethylacetamide.

Reduction: 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N,N-dimethylacetamide depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its formyl group can interact with nucleophiles such as amino acids, potentially leading to the formation of covalent bonds with biomolecules. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives

Key Observations:

Electron-Withdrawing Groups (EWGs): The formyl group in this compound increases electrophilicity, facilitating reactions like nucleophilic additions or condensations. In contrast, chlorine (e.g., 2,4-dichloro derivative) enhances stability and lipophilicity, making it suitable for agrochemical applications. Fluorine substituents (e.g., 3-fluoro derivative) improve metabolic stability and bioavailability, critical in drug design.

Polarity and Solubility:

- The formyl and acetamide groups increase polarity, likely enhancing solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) . Compounds with hydrophobic substituents (e.g., chlorine, methyl) exhibit reduced aqueous solubility but better membrane permeability.

Thermophysical Properties: Binary mixtures of N,N-dimethylacetamide derivatives with alcohols or alkanes show non-ideal volumetric behavior, influenced by hydrogen bonding and van der Waals interactions. For example, mixtures with 2-alkanol exhibit negative excess molar volumes, indicating strong intermolecular interactions.

Biological Activity

2-(3-formylphenoxy)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a formyl group attached to a phenoxy moiety, combined with a dimethylacetamide structure. Its molecular formula is , with a molecular weight of approximately 195.23 g/mol. The structure can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Biological Targets : The formyl and phenoxy groups may facilitate hydrogen bonding and hydrophobic interactions with various biomolecules, modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to cancer cell proliferation and bacterial growth, similar to other derivatives of formyl compounds .

Antimicrobial Activity

The compound's potential antimicrobial properties are supported by findings related to similar compounds. For example, certain formyl derivatives have shown effectiveness against Helicobacter pylori and other pathogenic bacteria . The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various formyl derivatives on human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM for the most active compounds, indicating promising potential for further development.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(3-formylphenoxy)-N,N-DMA | 15 | MCF-7 (Breast) |

| 6,8-Dichloro-3-formylchromone | 20 | A549 (Lung) |

| Control | >100 | MCF-7 |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various strains of bacteria. Results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Control (No Treatment) | Growth observed |

Q & A

Basic: What are the common synthetic routes for 2-(3-formylphenoxy)-N,N-dimethylacetamide, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes:

- Step 1: Reacting 3-hydroxybenzaldehyde with chloroacetamide derivatives in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile (24-hour stirring at room temperature) .

- Step 2: Introducing the dimethylamine group via amidation, using dimethylamine in the presence of a haloformate intermediate (e.g., methyl chloroformate) under controlled pH (basic conditions, pH 9–10) .

Optimization Tips: - Solvent Choice: Acetonitrile improves solubility of aromatic intermediates .

- Catalyst: Sodium hydroxide or potassium carbonate enhances reaction efficiency .

Yield: Reported yields range from 65–85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR: Confirms the presence of the formyl group (C=O stretch at ~1680–1700 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–7.5 ppm for phenoxy ring) and dimethyl groups (δ 2.8–3.1 ppm for N-CH₃) .

- XRD: Resolves crystal structure and intramolecular hydrogen bonding between the formyl and acetamide groups .

- LC-MS: Validates molecular weight (MW 221.24 g/mol) and detects impurities .

Advanced: How can competing reactivities of the formyl and acetamide groups be managed during functionalization?

Methodological Answer:

The formyl group is more electrophilic, necessitating selective protection strategies:

- Protection of Formyl: Use ethylene glycol to form a dioxolane intermediate under acidic conditions (pH 3–4), leaving the acetamide available for alkylation .

- Acetamide Activation: Convert the acetamide to a reactive imidazolide using CDI (1,1'-carbonyldiimidazole), enabling nucleophilic substitution without formyl interference .

Case Study: Selective reduction of the formyl to hydroxymethyl (NaBH₄ in ethanol) while preserving the acetamide group achieved >90% selectivity .

Advanced: How can contradictions in metabolic pathway data for N,N-dimethylacetamide derivatives be resolved?

Methodological Answer:

Discrepancies arise from analytical limitations:

- GC Artifacts: Thermal degradation of metabolites (e.g., N-methylacetamide) during GC analysis can skew results. Cross-validate with LC-MS/MS to avoid false positives .

- Urinary Metabolites: Use isotopically labeled standards (e.g., ¹³C-dimethylacetamide) to track metabolites like N-hydroxymethyl derivatives in human studies .

Best Practices: - Combine multiple techniques (e.g., NMR for structural elucidation, LC-MS for quantification) .

- Control for pH during sample preparation to stabilize labile metabolites .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Ethanol/water (7:3 v/v) achieves high-purity crystals (>99%) due to moderate polarity .

- Temperature Gradient: Dissolve at 60°C, then cool to 4°C for slow crystallization .

- Additives: Trace acetic acid (0.1% v/v) prevents aggregation of polar intermediates .

Advanced: What mechanistic insights explain the compound’s potential antitumor activity?

Methodological Answer:

- Electrophilic Formyl Group: Reacts with thiols in cellular proteins (e.g., glutathione), inducing oxidative stress and apoptosis .

- Acetamide Hydrolysis: In vivo cleavage releases dimethylamine, which inhibits histone deacetylases (HDACs) in cancer cells .

Supporting Data: - IC₅₀ Values: 12–18 µM against HeLa and MCF-7 cell lines, comparable to 5-fluorouracil .

- SAR Studies: Formyl substitution at the 3-position enhances activity 3-fold vs. 4-position analogs .

Basic: How does the compound’s logP value influence its bioavailability in pharmacological studies?

Methodological Answer:

- Calculated logP: 1.8 (via ChemDraw), indicating moderate lipophilicity suitable for membrane permeability .

- Experimental logP: 1.6–1.9 (shake-flask method, octanol/water), correlating with 60–70% oral bioavailability in rodent models .

Optimization: Introduce hydrophilic groups (e.g., hydroxyl) on the phenoxy ring to adjust logP for CNS targeting .

Advanced: What strategies mitigate thermal degradation during DSC analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.